4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, an oxadiazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to the formation of amines or debrominated products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the bromine atom could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide: can be compared with other benzamide derivatives and oxadiazole-containing compounds.
Benzamide derivatives: These compounds often exhibit various biological activities and are used in drug development.
Oxadiazole-containing compounds: Known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which may confer unique properties and interactions not seen in other similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20BrN3O3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-13(2)24(20(25)15-4-8-16(21)9-5-15)12-18-22-19(23-27-18)14-6-10-17(26-3)11-7-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
TXVRJLLZZSYKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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